REACTION_CXSMILES
|
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(N(CC)CC)C.[C:16]1([SH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CCCC(C)C.C(OCC)(=O)C>C1(C)C=CC=CC=1>[C:1](=[O:7])([S:22][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:3.4|
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
iso-hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(C)C.C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction monitoring
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(SC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |